molecular formula C18H26O4 B593479 Dodovislactone A CAS No. 1616683-54-5

Dodovislactone A

Cat. No.: B593479
CAS No.: 1616683-54-5
M. Wt: 306.402
InChI Key: MFJPXUVIKWWZNS-AQNCSGRASA-N
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Description

Dodovislactone A is a natural compound isolated from the aerial parts of the plant Dodonaea viscosa . It belongs to the class of diterpenoids and has the molecular formula C18H26O4 . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodovislactone A involves several steps, starting from the extraction of the aerial parts of Dodonaea viscosa. The compound is typically isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The detailed synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that most of the available compound is obtained through natural extraction rather than synthetic methods.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Dodonaea viscosa. The process involves harvesting the plant material, followed by solvent extraction and purification to obtain the compound in its pure form . The scalability of this method depends on the availability of the plant and the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions

Dodovislactone A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Dodovislactone A involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects through modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation . Further research is needed to fully understand the detailed mechanism of action and the specific molecular targets of this compound.

Properties

IUPAC Name

methyl 3-(7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJPXUVIKWWZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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